6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Übersicht

Beschreibung

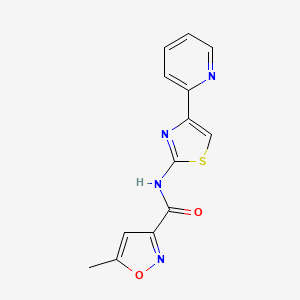

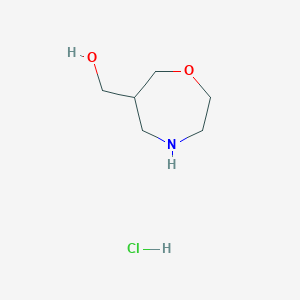

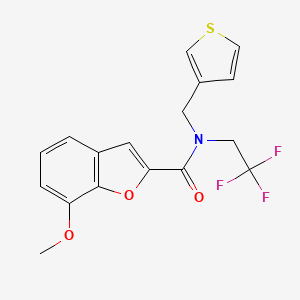

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is an organic compound with the molecular formula C9H8FNO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one involves several steps. One method involves the use of manganese (IV) oxide, iodine, and trichlorophosphate in 1,2-dichloro-ethane at 50℃ for 2 hours . Another method involves the use of trifluorormethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 0.25 hours .Molecular Structure Analysis

The linear structure formula of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is C9H8FNO . More detailed structural information can be obtained through various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is 165.16 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antitubercular Potency

A study focused on a library of substituted 4-hydroxyquinolin-2(1H)-ones, which included 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, for their antitubercular properties. It was found that these derivatives showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential application in treating tuberculosis without significant acute toxicity or genotoxicity (M. B. de Macedo et al., 2017).

Antifungal Activity

The synthesis of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives was explored, revealing antifungal activities against various fungi. These findings indicate the potential for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives in developing new antifungal agents (Guo Chun, 2012).

Immunobiological Efficacy

A fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was studied for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties. This research suggests that the 6-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold could be valuable in developing immunotherapeutic agents (S. Jantová et al., 2018).

Fluorescence Studies for Hybridization of Oligodeoxyribonucleotides

Research on novel fluorophores related to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one demonstrated their utility in fluorescence studies, particularly in enhancing the hybridization affinity of oligodeoxyribonucleotides. This application is significant in biochemical and medical research fields (Shipra Singh & Ramendra K. Singh, 2007).

PET Imaging of Human Neurofibrillary Tangles

The compound [18 F]MK-6240, a derivative of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been developed for PET imaging of human neurofibrillary tangles, suggesting its importance in neuroimaging and the study of neurodegenerative diseases (T. Collier et al., 2017).

Safety and Hazards

The safety data sheet for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMXKUXNFFCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydroquinolin-4(1H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)